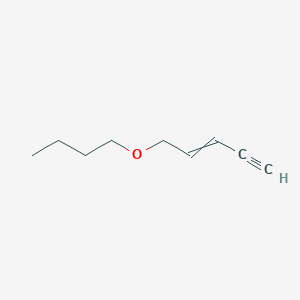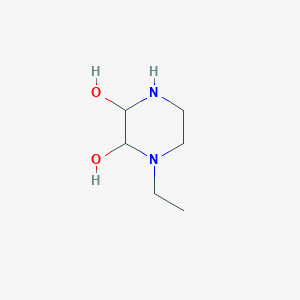
1-Chloro-1,4,4-trifluorobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,4,4-trifluorobuta-1,3-diene is a chemical compound with the molecular formula C4H2ClF3 It is a halogenated diene, characterized by the presence of chlorine and fluorine atoms attached to a butadiene backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,4,4-trifluorobuta-1,3-diene typically involves halogenation reactions. One common method is the dehydrohalogenation of 1,4-dibromo-2-chlorobut-2-ene, which results in the formation of the desired diene . This reaction can be facilitated by the use of phase-transfer catalysts, which simplify the process and improve yield . Industrial production methods may involve similar halogenation and dehydrohalogenation steps, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Chloro-1,4,4-trifluorobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to the formation of addition products.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Polymerization: As a diene, it can participate in polymerization reactions to form polymers with unique properties.
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,4,4-trifluorobuta-1,3-diene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-1,4,4-trifluorobuta-1,3-diene exerts its effects involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing fluorine atoms and the chlorine atom influences the compound’s reactivity, making it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,4,4-trifluorobuta-1,3-diene can be compared with other halogenated butadienes, such as:
1,4-Dichloro-2,3-difluorobutadiene: Similar in structure but with different halogenation patterns, leading to distinct reactivity and applications.
1-Bromo-1,4,4-trifluorobuta-1,3-diene: The presence of bromine instead of chlorine can result in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
764-14-7 |
|---|---|
Molekularformel |
C4H2ClF3 |
Molekulargewicht |
142.51 g/mol |
IUPAC-Name |
1-chloro-1,4,4-trifluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H |
InChI-Schlüssel |
HHVFKXOGZHRSDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)C=C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)

![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)






![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)

![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
